![molecular formula C7H11BClNO2 B1286028 3-Amino-4-methylphenylboronic acid hydrochloride CAS No. 352525-95-2](/img/structure/B1286028.png)
3-Amino-4-methylphenylboronic acid hydrochloride
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Description
3-Amino-4-methylphenylboronic acid hydrochloride, commonly referred to as AMPBA-HCl, is a highly versatile organic compound that has found a variety of applications in chemical synthesis, scientific research, and biochemistry. It is a white, water-soluble solid that is easily synthesized from readily available starting materials.
Scientific Research Applications
Compound Synthesis
“3-Amino-4-methylphenylboronic acid hydrochloride” is a versatile reagent used in compound synthesis . It can be used to create a variety of complex molecules, making it a valuable tool in the development of new pharmaceuticals and materials.
Catalyst for Various Reactions
This compound can act as a catalyst for various chemical reactions . Its unique structure allows it to facilitate reactions that might otherwise be slow or not occur at all.
Ligand for Protein and Enzyme Investigations
“3-Amino-4-methylphenylboronic acid hydrochloride” can serve as a ligand in protein and enzyme investigations . It can bind to certain proteins and enzymes, allowing researchers to study their structure and function in more detail.
Suzuki-Miyaura Reactions
Hydroxybenzene boronic acids, such as “3-Amino-4-methylphenylboronic acid hydrochloride”, are involved in Suzuki-Miyaura reactions . These reactions are a type of cross-coupling reaction used to form carbon-carbon bonds, a key process in organic chemistry.
Amidation and Esterification of Carboxylic Acids
“3-Amino-4-methylphenylboronic acid hydrochloride” can be an effective catalyst for the amidation and esterification of carboxylic acids . These reactions are important in the synthesis of a wide range of compounds, including many drugs and natural products.
Safety and Handling
While not a direct application, it’s important to note the safety and handling procedures for this compound. It’s classified under the hazard category of serious eye damage/eye irritation, skin corrosion/irritation, and specific target organ toxicity . Proper protective measures should be taken when handling this compound.
properties
IUPAC Name |
(3-amino-4-methylphenyl)boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4,10-11H,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFDOPYYSBQWIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)N)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586010 |
Source
|
Record name | (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methylphenylboronic acid hydrochloride | |
CAS RN |
352525-95-2 |
Source
|
Record name | (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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